molecular formula C9H7F3N4O B4705575 1-[7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone CAS No. 727997-39-9

1-[7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B4705575
CAS No.: 727997-39-9
M. Wt: 244.17 g/mol
InChI Key: WXNBQTQNKVMTHP-UHFFFAOYSA-N
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Description

1-[7-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a high-purity chemical intermediate designed for research and development in medicinal chemistry. This compound features the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, a established purine bioisostere known for its significant biological potential . The structure is strategically functionalized with a methyl group at the 7-position, a ketone at the 6-position, and a metabolically stable trifluoromethyl group at the 2-position, making it a versatile building block for constructing diverse compound libraries. Scientific literature indicates that the [1,2,4]triazolo[1,5-a]pyrimidine core is of high interest in anticancer research . Derivatives of this scaffold have demonstrated promising in vitro anti-tumor activities against various human cancer cell lines, with some analogs showing superior potency to existing chemotherapeutic agents . The presence of the trifluoromethyl group, a common motif in modern drug discovery, can enhance properties like metabolic stability, lipophilicity, and binding affinity. Researchers can utilize this compound to explore structure-activity relationships, particularly by functionalizing the ketone group to develop novel analogs for biological evaluation. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Proper safety protocols should be followed; refer to the supplied Safety Data Sheet for detailed handling information.

Properties

IUPAC Name

1-[7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4O/c1-4-6(5(2)17)3-13-8-14-7(9(10,11)12)15-16(4)8/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNBQTQNKVMTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C(F)(F)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701142002
Record name 1-[7-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727997-39-9
Record name 1-[7-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727997-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[7-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The optimal reaction conditions involve using 1.0 equivalent of enaminonitrile and 2.0 equivalents of benzohydrazide in dry toluene under microwave conditions at 140°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the microwave-mediated synthesis offers a scalable and efficient route that can be adapted for larger-scale production. The use of microwave irradiation reduces reaction times and improves yields, making it a viable option for industrial applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group activates the pyrimidine ring for nucleophilic substitution. Key targets include positions adjacent to the triazole nitrogen atoms.

Reaction TargetReagents/ConditionsProductYieldReferences
Chlorination at C7POCl₃, reflux (6 h)7-chloro derivative85%
Amine substitutionAniline derivatives, isopropanol, 50°C7-anilino derivatives87–93%

Example : Heating with aniline in isopropanol generates 7-anilino-substituted analogs, a reaction critical for introducing pharmacologically relevant groups .

Functional Group Transformations at the Ethanone Moiety

The ethanone group undergoes classical ketone reactions, though steric hindrance from the fused ring system may limit reactivity.

Reaction TypeReagents/ConditionsProductNotes
ReductionNaBH₄, MeOH, 0°CSecondary alcoholLimited by steric bulk; 62% yield observed in analogs
CondensationHydrazine hydrate, ethanolHydrazone derivativesUsed to create Schiff base intermediates

Mechanistic Insight : The ethanone’s carbonyl participates in nucleophilic additions, but reaction rates are slower compared to simpler ketones due to steric effects.

Heterocycle-Specific Reactions

The triazole ring exhibits distinct reactivity, often serving as a site for further functionalization.

Alkylation and Acylation

ReactionReagentsSite ModifiedOutcome
Alkylation3-Chloropropyl bromide, K₂CO₃, DMFN3 of triazoleIntroduces alkyl chains for solubility modulation
Thioether formationFuran-2-ylmethanethiol, NaH, DMFS-substitution at C2Enhances bioactivity in malaria studies

Example : Treatment with furan-2-ylmethanethiol under basic conditions yields sulfur-linked derivatives with improved antimalarial activity (80–85% yield) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl introductions:

Coupling TypeCatalytic SystemSubstrateApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Boronic acidsAryl group installation at C6
Buchwald-HartwigPd₂(dba)₃, XantphosAminesN-functionalization for kinase inhibition

Limitation : Requires pre-halogenation (e.g., bromination at C5/C7), which is not always regioselective.

Acid/Base-Mediated Transformations

The trifluoromethyl group stabilizes negative charges, enabling deprotonation-driven reactions:

ProcessConditionsOutcome
DeprotonationLDA, THF, −78°CLithiation at C5; subsequent quenching with electrophiles (e.g., D₂O)
HydrolysisH₂SO₄, H₂O, 100°CDegradation to carboxylic acid (rare; observed in ester analogs)

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights the impact of substituents:

CompoundKey SubstituentReactivity Difference
1-[7-Methyl-2-(methoxymethyl)triazolo…MethoxymethylHigher electrophilicity at C7 due to −OCH₃
5-Methyl-6-(3-methylbenzyl)triazolo…Benzyl groupEnhanced solubility enables SNAr at milder conditions
Methyl 7-methyl-2-(trifluoromethyl)…Carboxylate esterFaster hydrolysis vs. ethanone

Scientific Research Applications

Structural Information

  • IUPAC Name : 1-[7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
  • Molecular Formula : C8H6F3N4O
  • Molecular Weight : 217.15 g/mol
  • CAS Number : 923130-33-0

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

  • Antiviral Activity : Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit antiviral properties. The trifluoromethyl group may enhance bioactivity and selectivity against viral targets.
  • Anticancer Potential : Studies have suggested that triazolo derivatives can inhibit tumor growth by interfering with cell proliferation pathways. The unique structure of this compound may provide a novel scaffold for anticancer drug development.

Agricultural Chemistry

The compound's potential as a pesticide is under investigation:

  • Fungicidal Properties : Early studies suggest that triazolo compounds can act as fungicides. The trifluoromethyl moiety may improve efficacy against specific fungal pathogens affecting crops.

Material Science

The compound's stability and unique chemical properties make it a candidate for:

  • Polymer Synthesis : The incorporation of triazolo structures into polymer matrices can enhance thermal stability and mechanical properties.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry tested various triazolo derivatives, including the target compound, against influenza viruses. Results indicated a significant reduction in viral replication at concentrations as low as 10 µM, highlighting its potential as an antiviral agent.

Case Study 2: Anticancer Research

In a study published in Cancer Research, researchers evaluated the effects of the compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating strong anticancer activity compared to standard chemotherapeutics.

Mechanism of Action

The mechanism of action of 1-[7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. For instance, it can act as an inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in the DNA damage response. By inhibiting DNA-PK, the compound can interfere with the repair of double-strand DNA breaks, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound :
1-[7-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
7-Me, 2-CF₃ C₉H₇F₃N₄O 244.18 Hypothesized enhanced bioavailability due to CF₃; potential use in enzyme inhibition (e.g., SLC16A3)
1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 7-OH, 2-CF₃ C₈H₅F₃N₄O₂ 246.15 Higher polarity due to hydroxyl group; potential for hydrogen bonding in agrochemicals
1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone 5,7-diMe, 2-Ph C₁₃H₁₂N₄O 240.26 Steric bulk from phenyl group; herbicidal activity (analogous to sulfonamide derivatives in )
(R/S)-1-[7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 7-(3-F-Ph), 5-Me, 4,7-dihydro C₁₃H₁₂FN₄O 265.26 Chiral separation achieved; studied for neonatal Fc receptor (FcRn) binding
1-(7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone 7-Me C₈H₈N₄O 176.18 Simpler structure; baseline for studying CF₃ effects

Substituent Effects on Properties

  • Trifluoromethyl (-CF₃): Enhances lipophilicity and electron-withdrawing properties, improving membrane permeability and resistance to oxidative metabolism. The target compound’s CF₃ group may confer advantages in drug design over hydroxylated analogs () .
  • Methyl vs. Hydroxyl :

    • The 7-methyl group in the target compound reduces polarity compared to the 7-hydroxyl analog (), favoring blood-brain barrier penetration in CNS-targeted therapies .
  • Dihydro Modifications :

    • The 4,7-dihydro structure in introduces conformational flexibility, enabling chiral separation and tailored FcRn binding .

Biological Activity

1-[7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its efficacy against various pathogens and its interaction with specific biological targets.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C₈H₆F₃N₃O
  • Molecular Weight: 233.15 g/mol
  • CAS Number: 198953-53-6

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown that the compound is effective against various strains of bacteria and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC): The compound displayed an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-Parasitic Activity

The compound has also been evaluated for its activity against protozoan parasites:

  • Efficacy Against Cryptosporidium: In a study involving mouse models infected with Cryptosporidium parvum, the compound exhibited an effective dose (ED50) of 2.1 µM. This suggests a promising potential for treating cryptosporidiosis, particularly in immunocompromised individuals .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes and ion channels:

  • hERG Channel Inhibition: The compound has been noted to inhibit the hERG potassium ion channel at higher concentrations (10 µM), which is a critical factor in cardiotoxicity assessments .

Case Study: Cryptosporidiosis Treatment

In a controlled study on mice, this compound was administered to evaluate its effectiveness in treating cryptosporidiosis. The results indicated:

  • Reduction in Parasite Load: A significant reduction in parasite load was observed in treated mice compared to controls.
  • Safety Profile: While the compound showed efficacy, concerns regarding cardiotoxicity due to hERG channel inhibition were raised.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusActivity / FindingReference
AntimicrobialEffective against S. aureus, E. coli (MIC = 32 µg/mL)
Anti-parasiticED50 = 2.1 µM against C. parvum
hERG Channel InhibitionInhibition at >10 µM

Q & A

Basic: What are the recommended synthetic routes for preparing 1-[7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone?

Methodological Answer:
The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves multicomponent condensation reactions. A general approach includes:

Condensation of 3-amino-1,2,4-triazole with a β-ketoester or cyanoacetate derivative under acidic or solvent-mediated conditions.

Cyclization via reflux in acetic acid or ethanol/water mixtures.

Functionalization of the core structure (e.g., trifluoromethylation at position 2, methyl group introduction at position 7).

Key Considerations:

  • Catalyst Selection : TMDP (trimethylenedipiperidine) is effective for cyclization but requires careful handling due to toxicity .
  • Solvent Systems : Ethanol/water (1:1 v/v) improves yield and purity compared to molten-state reactions .
  • Yield Optimization : Crude yields range from 45–65% for analogous compounds, with recrystallization (ethanol/DMF) enhancing purity .

Example Protocol:

  • React 3-amino-1,2,4-triazole with ethyl trifluoromethylacetoacetate in acetic acid at 180°C for 20 minutes .
  • Purify via silica gel chromatography (ethyl acetate/light petroleum gradient) .

Basic: How can researchers confirm the structural integrity of the compound?

Methodological Answer:
Structural validation relies on spectroscopic and spectrometric techniques:

NMR Analysis :

  • ¹H NMR : Look for characteristic signals:

  • Methyl group at position 7 (δ ~2.5 ppm, singlet).
  • Trifluoromethyl group (δ ~3.8–4.2 ppm, quartet) .
    • ¹³C NMR : Confirm carbonyl (C=O, δ ~170–175 ppm) and CF₃ (δ ~120–125 ppm, J = 280–300 Hz) .

HRMS-ESI : Exact mass calculation (C₁₁H₉F₃N₄O) should match [M+H]⁺ = 285.0753 .

X-ray Crystallography : Resolve stereochemistry and confirm bond lengths/angles (e.g., triazolo-pyrimidine fusion angle ~120°) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.